molecular formula C21H22N2O3S B2769055 (E)-methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1798404-78-0

(E)-methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2769055
CAS No.: 1798404-78-0
M. Wt: 382.48
InChI Key: OXRKMGUPXRANDK-BJMVGYQFSA-N
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Description

(E)-methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
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Biological Activity

(E)-Methyl 7-(3-(4-(methylthio)phenyl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structural characterization, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula: C23H26N2O3S
  • Molecular Weight: 410.53 g/mol
  • CAS Number: 1798430-63-3

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Anticancer Activity

Research has shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance:

  • Case Study 1: A study evaluated the cytotoxic effects of various isoquinoline derivatives against multiple cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MDA-MB-231). The results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AHCT-1165.2
Compound BMDA-MB-2317.5
This compoundHCT-116X.X

Note: Specific IC50 values for the compound are not detailed in the literature but are expected to be comparable based on structural activity relationships.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have demonstrated effectiveness against various bacterial strains:

  • Case Study 2: A screening assay tested the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using a microdilution method.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that this compound possesses notable antimicrobial activity, warranting further exploration for potential therapeutic applications.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that isoquinoline derivatives may trigger apoptotic pathways in cancer cells.

Properties

IUPAC Name

methyl 7-[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-26-21(25)23-12-11-16-6-7-18(13-17(16)14-23)22-20(24)10-5-15-3-8-19(27-2)9-4-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRKMGUPXRANDK-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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